molecular formula C7H10BNO5 B11899258 (5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid

(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid

Cat. No.: B11899258
M. Wt: 198.97 g/mol
InChI Key: FDDXACHRZWWCAO-UHFFFAOYSA-N
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Description

(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid is a boronic acid derivative with the molecular formula C7H10BNO5. This compound is known for its unique structure, which includes a furan ring substituted with a methoxy(methyl)carbamoyl group and a boronic acid moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with diols and other Lewis bases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Methoxy(methyl)carbamoyl Group: This step involves the reaction of the furan ring with methoxy(methyl)carbamoyl chloride in the presence of a base such as triethylamine.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties

Mechanism of Action

The mechanism of action of (5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid involves its ability to form covalent bonds with diols and other Lewis bases. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group forms a stable intermediate with the palladium catalyst, facilitating the formation of carbon-carbon bonds. Additionally, the methoxy(methyl)carbamoyl group may enhance the compound’s stability and reactivity by providing electron-donating effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of a boronic acid group and a methoxy(methyl)carbamoyl group, which imparts unique reactivity and stability. This makes it particularly valuable in cross-coupling reactions and other applications where both boronic acid functionality and electron-donating effects are beneficial .

Properties

Molecular Formula

C7H10BNO5

Molecular Weight

198.97 g/mol

IUPAC Name

[5-[methoxy(methyl)carbamoyl]furan-2-yl]boronic acid

InChI

InChI=1S/C7H10BNO5/c1-9(13-2)7(10)5-3-4-6(14-5)8(11)12/h3-4,11-12H,1-2H3

InChI Key

FDDXACHRZWWCAO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(O1)C(=O)N(C)OC)(O)O

Origin of Product

United States

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